molecular formula C26H22N2O3S B296809 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B296809
M. Wt: 442.5 g/mol
InChI Key: ZUEJOKPKJCCXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, also known as BPT or BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolic pathway of glutamine. Glutaminase is overexpressed in a variety of cancers, making it a promising target for cancer therapy.

Mechanism of Action

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide targets glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a precursor for the synthesis of various biomolecules, including nucleotides and amino acids. Cancer cells rely heavily on glutamine metabolism to support their rapid proliferation. By inhibiting glutaminase, this compound deprives cancer cells of the necessary building blocks for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

Advantages and Limitations for Lab Experiments

One advantage of 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is its specificity for glutaminase, which minimizes off-target effects. However, this compound is also known to be unstable in aqueous solutions, which can complicate its use in cell culture experiments. Additionally, this compound has poor pharmacokinetic properties, which limits its potential as a therapeutic agent.

Future Directions

Future research on 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide could focus on improving its stability and pharmacokinetic properties. Additionally, this compound could be used in combination with other cancer drugs to enhance their efficacy. Finally, this compound could be studied in the context of other diseases, such as neurodegenerative disorders, where glutamate metabolism is dysregulated.

Synthesis Methods

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzothiadiazine ring system, followed by the introduction of the benzyl and phenoxyphenyl groups. The final step involves the introduction of the sulfonamide group to form the 1,1-dioxide moiety.

Scientific Research Applications

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C26H22N2O3S/c29-32(30)25-14-8-7-13-24(25)27-26(28(32)19-20-9-3-1-4-10-20)21-15-17-23(18-16-21)31-22-11-5-2-6-12-22/h1-18,26-27H,19H2

InChI Key

ZUEJOKPKJCCXHB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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